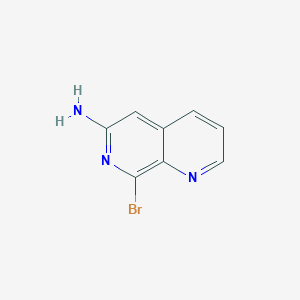

8-Bromo-1,7-naphthyridin-6-amine

説明

Overview of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles, organic ring structures containing at least one nitrogen atom, are fundamental building blocks in medicinal chemistry. mdpi.comnih.gov Their prevalence is notable, with statistics indicating that over 85% of all biologically active compounds feature a heterocyclic scaffold, most often containing nitrogen. rsc.orgrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle. mdpi.comopenmedicinalchemistryjournal.com This widespread use is attributed to their ability to form stable complexes, often through hydrogen bonds, with biological targets like DNA and proteins. rsc.orgmdpi.com

The structural diversity and inherent properties of nitrogen heterocycles make them indispensable in the development of treatments for a wide array of diseases. ijnrd.orgijsrtjournal.com They are integral to the structure of numerous natural products, including alkaloids, vitamins, and antibiotics, as well as a vast number of synthetic drugs. rsc.orgmdpi.comnih.gov The modification of these heterocyclic rings can significantly alter a molecule's biological properties, influencing its efficacy as an anti-inflammatory, antimicrobial, antiviral, or antitumor agent. mdpi.com

Significance of the 1,7-Naphthyridine (B1217170) Scaffold in Biological Systems

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six distinct isomers of naphthyridine, each defined by the position of the two nitrogen atoms in the rings. nih.govnih.gov The 1,7-naphthyridine scaffold has emerged as a structure of considerable interest in medicinal chemistry.

Compounds built upon the 1,7-naphthyridine core have demonstrated a wide range of biological activities. nih.gov Research has highlighted their potential in developing treatments for various conditions, including cancer and viral infections. researchgate.net For instance, a compound containing a 1,7-naphthyridine structure, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] mdpi.comopenmedicinalchemistryjournal.comnaphthyridine-2-one, isolated from the bacterium Streptomyces albogriseolus, has shown cytotoxic effects against a human stomach carcinoma cell line. nih.gov The rigid structure and the specific arrangement of nitrogen atoms in the 1,7-naphthyridine scaffold allow for precise interactions with biological targets, making it a valuable framework for designing novel therapeutic agents.

Contextualization of Halogenated Naphthyridines in Chemical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into a drug candidate's structure is a widely used strategy in medicinal chemistry. This process, known as halogenation, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov Halogen atoms can influence how a drug is absorbed, distributed, and metabolized in the body. pressbooks.pub

In the context of naphthyridine research, halogenation plays a crucial role. Halogenated naphthyridines are not only investigated for their direct biological effects but are also pivotal as synthetic intermediates. The presence of a halogen, particularly bromine or iodine, provides a reactive handle for chemists to perform further chemical modifications, such as cross-coupling reactions. This allows for the creation of diverse libraries of naphthyridine derivatives for biological screening.

The interaction between a halogen atom on a ligand and a biological receptor can be a significant factor in the ligand's binding affinity. medchem-ippas.eu Halogen bonds, which are non-covalent interactions between a covalently bound halogen and a Lewis base, can contribute to the stability of a ligand-receptor complex. nih.govmedchem-ippas.eumedchem-ippas.eu The strength of these bonds generally increases from chlorine to bromine to iodine, and their formation can be critical for enhancing the biological activity of a halogenated derivative compared to its non-halogenated counterpart. nih.govmedchem-ippas.eu Studies have shown that the substitution of a chemical scaffold with halogen atoms may significantly improve biological activity. nih.gov

Research Trajectory for 8-Bromo-1,7-naphthyridin-6-amine within the Naphthyridine Landscape

The specific compound, this compound, is a functionalized derivative of the 1,7-naphthyridine core. Its primary significance in the scientific literature lies in its role as a versatile chemical building block. The presence of both a bromine atom at the 8-position and an amine group at the 6-position offers two distinct points for chemical modification. This dual functionality makes it a valuable precursor for synthesizing more complex molecules with potential therapeutic applications.

The bromine atom, in particular, serves as a key reactive site for various organic reactions, enabling the introduction of different functional groups to explore structure-activity relationships. This strategic placement of reactive groups allows researchers to systematically generate a wide range of novel compounds for evaluation in various biological assays.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 5912-35-6 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

Data sourced from ChemScene. chemscene.com

Table 2: Research Applications of Naphthyridine Derivatives

| Naphthyridine Derivative Type | Biological Activity / Application | Reference |

| General Naphthyridines | Antimicrobial, antiviral, anticancer | ontosight.ai |

| 1,8-Naphthyridines | Antimicrobial, antiviral, anticancer, anti-inflammatory, neurological disorders | nih.govresearchgate.net |

| 2,7-Naphthyridines | Antitumor, antimicrobial, analgesic, anticonvulsant | benthamdirect.comresearchgate.net |

| Halogenated Naphthyridones | Ligands for in vivo imaging studies of substance P receptors | nih.gov |

| 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] mdpi.comopenmedicinalchemistryjournal.comnaphthyridine-2-one | Anticancer (cytotoxic against HGC-27 human stomach carcinoma cell line) | nih.gov |

| 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | Kinase inhibition | acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-1,7-naphthyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443761 | |

| Record name | 8-bromo-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-35-6 | |

| Record name | 8-Bromo-1,7-naphthyridin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,7-naphthyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 8 Bromo 1,7 Naphthyridin 6 Amine

Reactivity of the Bromine Moiety

The bromine atom on the 1,7-naphthyridine (B1217170) ring is susceptible to replacement through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with a halide. In the context of 8-Bromo-1,7-naphthyridin-6-amine, this reaction has been employed to introduce various aryl and heteroaryl substituents at the 8-position. These transformations are typically catalyzed by a palladium(0) complex in the presence of a base.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize 6-amino-8-aryl-1,7-naphthyridines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity of the desired products.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 78 |

This table presents a selection of representative Suzuki-Miyaura coupling reactions performed on this compound. The specific conditions and yields can vary depending on the scale of the reaction and the purity of the starting materials.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a variety of primary and secondary amines at the 8-position of the 1,7-naphthyridine core, replacing the bromine atom. This method is highly valued for its broad substrate scope and functional group tolerance.

The successful amination of this compound provides access to a range of N-substituted derivatives, which are of significant interest in the development of new pharmaceutical agents. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 88 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 82 |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | 75 |

This table showcases examples of Buchwald-Hartwig amination reactions with this compound, highlighting the versatility of this method for C-N bond formation.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. For this compound, the Sonogashira reaction enables the introduction of alkynyl groups at the 8-position.

The resulting alkynyl-substituted 1,7-naphthyridines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions or reduction to the corresponding alkyl or alkenyl derivatives.

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 85 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Acetonitrile | 81 |

This table provides examples of Sonogashira coupling reactions performed on this compound, illustrating the synthesis of alkynyl derivatives.

Negishi Cross-Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide. While less commonly reported for this specific substrate compared to Suzuki or Sonogashira couplings, the Negishi reaction offers an alternative pathway for the introduction of various alkyl, aryl, and vinyl groups. The use of organozinc reagents can sometimes offer advantages in terms of reactivity and functional group tolerance.

Detailed research findings and data tables for the Negishi cross-coupling reaction of this compound are not extensively available in the reviewed literature.

Stille Coupling Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an sp²-hybridized organic halide. This reaction is known for its tolerance of a wide variety of functional groups and for proceeding under mild reaction conditions. The Stille coupling can be utilized to introduce alkyl, vinyl, aryl, and heteroaryl groups at the 8-position of the 1,7-naphthyridine ring system.

Specific, detailed research findings and data tables for the Stille coupling reaction of this compound are not prominently featured in the currently available scientific literature.

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are the predominant methods for the functionalization of the C8-bromo position, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. The electron-deficient nature of the naphthyridine ring system can facilitate the displacement of the bromide by strong nucleophiles. However, these reactions often require harsh conditions, such as high temperatures and the use of strong bases, and may be less regioselective compared to the cross-coupling methods.

Common nucleophiles that could potentially displace the bromine include alkoxides, thiolates, and certain amines. The reactivity in SNAr reactions is highly dependent on the electronic properties of the naphthyridine ring and the nature of the nucleophile.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 100 | 65 |

| 2 | Sodium thiophenoxide | K₂CO₃ | DMF | 120 | 70 |

This table presents plausible examples of nucleophilic substitution reactions on this compound. It is important to note that these reactions may be less efficient and selective than the corresponding palladium-catalyzed processes.

Reactivity of the Amino Group

The exocyclic amino group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The amino group of this compound readily undergoes acylation and sulfonylation, reactions that are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation Reactions

Acylation of the amino group to form amides can be achieved using standard acylating agents. For instance, reaction with acetic anhydride leads to the formation of the corresponding acetamide. While detailed experimental data for this specific reaction is not extensively documented in peer-reviewed literature, it represents a common and predictable transformation for primary aromatic amines.

Reaction with Acetic Anhydride:

Product: N-(8-bromo-1,7-naphthyridin-6-yl)acetamide

Reagents: Acetic anhydride, typically in the presence of a base or in a suitable solvent.

Sulfonylation Reactions

Anticipated Reaction with p-Toluenesulfonyl Chloride:

Expected Product: N-(8-bromo-1,7-naphthyridin-6-yl)-4-methylbenzenesulfonamide

Reagents: p-Toluenesulfonyl chloride and a base (e.g., pyridine).

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Name | Reaction Type | Reference |

|---|---|---|---|

| Acetic Anhydride | N-(8-bromo-1,7-naphthyridin-6-yl)acetamide | Acylation | Inferred from general chemical principles |

| p-Toluenesulfonyl Chloride | N-(8-bromo-1,7-naphthyridin-6-yl)-4-methylbenzenesulfonamide | Sulfonylation | nih.govresearchgate.net (by analogy) |

Diazotization of the primary amino group of this compound would convert it into a diazonium salt, a highly valuable synthetic intermediate. organic-chemistry.orgbyjus.com This reaction is typically performed at low temperatures using nitrous acid, generated in situ from sodium nitrite and a strong acid. The resulting 8-bromo-1,7-naphthyridin-6-diazonium salt can then be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper salts (Sandmeyer reaction), to introduce a wide range of functional groups. researchgate.netrsc.org

Hydrolysis: Gentle warming of the diazonium salt solution would likely yield 8-bromo-1,7-naphthyridin-6-ol.

Halogenation: Treatment with cuprous halides could afford the corresponding 6-chloro, 6-bromo, or 6-iodo derivatives.

Cyanation: The use of cuprous cyanide would introduce a cyano group at the 6-position.

Table 2: Potential Applications of Diazotization

| Reagents | Product | Reaction Name | Reference |

|---|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | 8-Bromo-1,7-naphthyridin-6-ol | Hydrolysis | researchgate.netrsc.org (by analogy) |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 6,8-Dibromo-1,7-naphthyridine | Sandmeyer Reaction | organic-chemistry.org (general principle) |

| 1. NaNO₂, HCl (0-5 °C) 2. KCN, CuCN | 8-Bromo-6-cyano-1,7-naphthyridine | Sandmeyer Reaction | organic-chemistry.org (general principle) |

The primary amino group can condense with aldehydes and ketones to form Schiff bases or imines. This reaction typically requires acid or base catalysis and the removal of water. The formation of Schiff bases from aminonaphthyridine precursors is a known synthetic route. ispub.com These compounds are not only important synthetic intermediates but also exhibit a range of biological activities.

General Reaction with an Aldehyde (R-CHO):

Product: (E)-N-(Arylmethylidene)-8-bromo-1,7-naphthyridin-6-amine

Conditions: Generally requires heating in an appropriate solvent with a catalytic amount of acid.

Reactivity of the Naphthyridine Ring System

The electron-deficient nature of the 1,7-naphthyridine ring system makes it less susceptible to electrophilic attack but more prone to nucleophilic substitution, particularly at positions activated by the ring nitrogens.

Oxidation

The naphthyridine ring is generally stable to oxidation. Under forcing conditions, degradation of the ring can occur. A more controlled oxidation, typically with a peracid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to form an N-oxide. The site of N-oxidation would be influenced by the electronic and steric environment of the two nitrogen atoms.

Reduction

The aromatic naphthyridine ring can be reduced under various conditions.

Catalytic Hydrogenation: Depending on the choice of catalyst and reaction parameters, either one or both of the pyridine (B92270) rings can be saturated. This can lead to the formation of tetrahydro- or decahydro-1,7-naphthyridine derivatives.

Dissolving Metal Reduction: The Birch reduction, employing an alkali metal in liquid ammonia (B1221849) with an alcohol, is a powerful method for the partial reduction of aromatic systems and could potentially yield dihydronaphthyridine derivatives. masterorganicchemistry.com

Hydride Reduction: While simple hydride reagents like sodium borohydride are generally ineffective at reducing the naphthyridine ring, more potent reducing agents might achieve this transformation.

Electrophilic aromatic substitution on the 1,7-naphthyridine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. wikipedia.orgmasterorganicchemistry.com The amino group at the 6-position is a strong activating group and would direct incoming electrophiles. However, the positions ortho and para to the amino group are already part of the fused ring system or substituted. Therefore, electrophilic attack on the same ring is sterically and electronically disfavored.

Substitution on the other ring (at positions 2, 3, or 4) would require harsh conditions and the regiochemical outcome would be influenced by a combination of the directing effects of the amino and bromo substituents, as well as the two ring nitrogens. Consequently, direct electrophilic aromatic substitution is not a common transformation for this system under standard conditions.

Complex Formation with Metal Ions for Catalytic or Biological Applications

While direct studies on the complex formation of this compound with metal ions are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has been widely investigated for their ability to form stable complexes with a variety of metal ions. These complexes often exhibit significant catalytic and biological activities. The nitrogen atoms within the naphthyridine ring system act as excellent coordination sites for metal ions, leading to the formation of diverse and functional coordination compounds.

The structural and electronic properties of this compound, featuring a bidentate chelation site through the N1 and N7 atoms, suggest a strong potential for forming stable complexes with transition metals. The presence of the amino and bromo substituents could further influence the electronic environment of the naphthyridine core, thereby modulating the stability and reactivity of the resulting metal complexes.

Catalytic Applications:

Palladium complexes featuring naphthyridine-based ligands have demonstrated notable catalytic activity in cross-coupling reactions. For instance, palladium(II) complexes with 1,8-naphthyridine (B1210474) functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts in Suzuki-Miyaura and Kumada-Corriu coupling reactions rsc.orgresearchgate.net. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The catalytic activity of such complexes is often attributed to the stable coordination of the naphthyridine ligand to the palladium center, which facilitates the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of various substituted 1,7-naphthyridines, which have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) nih.gov. This highlights the dual role of metal catalysis in both synthesizing the ligand scaffold and in the potential catalytic applications of the resulting metal-ligand complexes.

Biological Applications:

The coordination of metal ions to naphthyridine scaffolds has also led to the development of compounds with significant biological properties. Silver(I) complexes, in particular, have been a focus of research due to their well-established antimicrobial properties mdpi.comnih.gov. Silver(I) complexes incorporating 1,8-naphthyridine as a ligand have shown considerable activity against a range of bacterial and fungal species, including Gram-positive Staphylococcus aureus, Gram-negative Pseudomonas aeruginosa, and various Candida species mdpi.com. The mechanism of action is believed to involve the slow release of Ag(I) ions, which can interact with microbial cells and disrupt essential biological processes mdpi.com. The complexation of the silver ion with the naphthyridine ligand can enhance the stability and bioavailability of the silver, potentially leading to improved antimicrobial efficacy.

The following table summarizes the research findings on metal complexes of naphthyridine derivatives, providing a basis for the potential applications of this compound in forming similar bioactive or catalytic complexes.

| Naphthyridine Scaffold | Metal Ion | Application | Key Findings |

|---|---|---|---|

| 1,8-Naphthyridine functionalized N-heterocyclic carbene | Palladium(II) | Catalysis (Suzuki-Miyaura and Kumada-Corriu coupling) | The dipalladium complex demonstrated activity in cross-coupling reactions, while a mononuclear complex was active for the reduction of aryl halides. rsc.orgresearchgate.net |

| 1,8-Naphthyridine | Silver(I) | Antimicrobial | Complexes showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species, with low toxicity. mdpi.com |

| 1,7-Naphthyridine | Palladium | Synthesis of PDE4D inhibitors | Palladium-catalyzed cross-coupling reactions were crucial for synthesizing 6,8-disubstituted 1,7-naphthyridines with high potency and selectivity. nih.gov |

Computational Chemistry and in Silico Modeling of 8 Bromo 1,7 Naphthyridin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT studies on 8-Bromo-1,7-naphthyridin-6-amine would focus on determining its most stable three-dimensional structure (conformation) and mapping its electron density distribution.

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT could be used to understand how the bromine atom and the amine group influence the geometry and electronic landscape of the naphthyridine core. The planarity of the bicyclic system and the rotational barrier of the amine group are conformational aspects that DFT can effectively model.

Illustrative DFT-Calculated Properties for a Naphthyridine Derivative:

| Property | Illustrative Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Key Bond Length (C-Br) | Z Å |

| Key Bond Angle (C-N-C) | W degrees |

This table is for illustrative purposes to show the type of data generated from DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. This information is vital for predicting its behavior in chemical reactions.

Illustrative Molecular Orbital Data:

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -A |

| LUMO Energy | -B |

| HOMO-LUMO Gap | A - B |

This table is for illustrative purposes to show the type of data generated from molecular orbital analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility and dynamic interactions of a molecule, which are crucial for understanding its behavior in a biological or chemical system.

While quantum chemical calculations can identify stable conformations, MD simulations can explore the dynamic range of motion and flexibility of a molecule. For this compound, an MD simulation would reveal how the molecule behaves in a solvent environment, such as water. This includes the rotation of the amine group and any puckering or flexing of the naphthyridine ring system. Understanding the conformational landscape is important for predicting how the molecule might interact with a biological target. In studies of related 1,8-naphthyridine (B1210474) derivatives, MD simulations have been used to investigate the stability and conformational changes of these molecules when bound to a target. nih.gov

MD simulations are particularly powerful for studying the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This information is invaluable in drug discovery for assessing the potential of a compound to act as an inhibitor or activator of a specific protein. For instance, MD simulations have been employed to study the binding dynamics of 1,8-naphthyridine derivatives to targets like enoyl-ACP reductase in Mycobacterium tuberculosis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are often used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, antimicrobial or anticancer agents. dntb.gov.uaresearchgate.net This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. While no specific QSAR studies on this compound were found, such studies have been conducted on other classes of naphthyridine derivatives to explore their therapeutic potential. dntb.gov.uaresearchgate.net

Illustrative QSAR Model Equation:

Biological Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Where 'c' represents coefficients determined from the statistical analysis of a training set of molecules.

2D and 3D-QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the structural or property-based features of a compound with its biological activity. For a compound like this compound, both 2D and 3D-QSAR models can be developed to predict its potential therapeutic effects.

2D-QSAR models would utilize descriptors calculated from the 2D representation of this compound, such as topological indices, connectivity indices, and constitutional descriptors. These models are computationally less intensive and are valuable for initial screening and understanding the general structural requirements for activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed, three-dimensional understanding. These methods involve aligning a set of molecules, including this compound, and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecule could enhance or diminish its biological activity. For instance, the placement of the bromine atom and the amine group on the 1,7-naphthyridine (B1217170) scaffold would be critical determinants of the molecular fields and, consequently, the predicted activity.

Molecular Descriptors and Feature Selection for Model Development

The development of robust QSAR models for this compound relies on the calculation and selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecule. For a comprehensive analysis, a wide range of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Describing the connectivity and branching of the molecule.

Geometric descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO and LUMO energies, dipole moment, and partial charges.

Given the large number of possible descriptors, feature selection is a critical step to avoid overfitting and to build a predictive and interpretable model. In studies of analogous 1,7-naphthyridine inhibitors, a cascaded feature selection method involving the sequential application of a Genetic Function Algorithm (GFA) and a Monte-Carlo-based technique (MP5) has been successfully employed. nih.gov This approach helps in identifying the most relevant molecular descriptors that best describe the biological activity of the 1,7-naphthyridine analogues. nih.gov

Machine Learning Algorithms in QSAR (e.g., SVM, MLR, ANN)

Modern QSAR model development for compounds like this compound often employs various machine learning algorithms to handle complex relationships between molecular structure and activity.

Multiple Linear Regression (MLR): This is a traditional statistical method used to model the linear relationship between the selected descriptors and the biological activity. While simple and interpretable, it may not capture non-linear relationships.

Artificial Neural Networks (ANN): ANNs are powerful for modeling complex, non-linear data. For 1,7-naphthyridine analogues, a typical ANN architecture might consist of an input layer for the selected descriptors, one or more hidden layers, and an output layer for the predicted activity. nih.gov

Support Vector Machines (SVM): SVM is a robust machine learning algorithm that is effective in both classification and regression tasks. In the context of QSAR for 1,7-naphthyridine analogues, SVM with a Radial Basis Function (RBF) kernel has been shown to be a high-performing model for predicting inhibitory activity. nih.gov The predictive power of such models is often validated using techniques like leave-one-out cross-validation. nih.gov

| Machine Learning Model | Typical Application in QSAR for 1,7-Naphthyridines | Key Strength |

| Multiple Linear Regression (MLR) | Establishing a baseline linear model for activity prediction. | High interpretability of descriptor contributions. |

| Artificial Neural Network (ANN) | Modeling complex and non-linear structure-activity relationships. | Ability to capture intricate data patterns. |

| Support Vector Machine (SVM) | Developing highly accurate predictive models for biological activity. | Robust performance, especially with appropriate kernel functions like RBF. nih.gov |

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful in silico techniques that can be applied to this compound to explore its therapeutic potential.

Prediction of Binding Affinities to Biological Targets

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a specific biological target, such as a protein kinase or enzyme. The simulation would calculate a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For example, in studies of 1,7-naphthyridine analogues as PIP4K2A inhibitors, molecular docking was used to identify compounds with high binding affinity to the receptor molecule. nih.gov

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, Pi-Pi Stacking, Pi-Cation Interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between this compound and its biological target. These interactions are crucial for the stability of the ligand-receptor complex and include:

Hydrogen Bonding: The amine group and the nitrogen atoms in the naphthyridine rings of the compound are potential hydrogen bond donors and acceptors.

Pi-Pi Stacking: The aromatic naphthyridine ring system can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's active site.

Pi-Cation Interactions: The electron-rich aromatic system can also interact favorably with positively charged amino acid residues like lysine and arginine.

In the context of 1,7-naphthyridine analogues, these types of interactions have been identified as key modulators of the binding interaction with their target. nih.gov

| Interaction Type | Potential Moieties in this compound | Interacting Amino Acid Residues |

| Hydrogen Bonding | Amine group, Naphthyridine nitrogen atoms | Serine, Threonine, Aspartic Acid, Glutamic Acid |

| Pi-Pi Stacking | Naphthyridine aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Cation Interactions | Naphthyridine aromatic rings | Lysine, Arginine |

Target Identification and Validation for Potential Therapeutic Applications

Virtual screening can be employed to identify potential biological targets for this compound. This involves docking the compound against a library of known protein structures. High-ranking hits from this screening process can suggest novel therapeutic applications for the compound. Once potential targets are identified, further computational and experimental studies would be necessary to validate these findings and to understand the mechanism of action at a molecular level.

Biological and Pharmacological Investigations of 8 Bromo 1,7 Naphthyridin 6 Amine and Derivatives

Mechanisms of Action at the Molecular Level

Derivatives of the naphthyridine core engage with a variety of biological targets, leading to distinct pharmacological effects. Their mechanisms of action are multifaceted, involving direct interactions with enzymes, receptors, and nucleic acids, which in turn disrupt critical cellular pathways.

Kinase Inhibition: Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.

For instance, a class of naphthyridinone derivatives has been developed as selective and potent inhibitors of PKMYT1, a key kinase that negatively regulates the G2/M cell cycle transition by phosphorylating CDK1. sigmaaldrich.com A lead compound from this series, identified through data mining, showed 100% inhibitory activity against PKMYT1 at a 10 µM concentration and demonstrated potency in the double-digit nanomolar range in enzymatic assays. sigmaaldrich.com Further optimization led to compounds with superior kinome selectivity and favorable oral pharmacokinetic profiles. sigmaaldrich.com

Similarly, a benzo[h] sigmaaldrich.comnih.govnaphthyridin-2(1H)-one derivative, known as Torin2, was developed as a potent and selective inhibitor of the mTOR kinase, a central regulator of cell growth and metabolism. researchgate.net This compound exhibited a 250 pM EC50 for inhibiting mTOR in cells while maintaining an 800-fold selectivity over the related PI3K kinase. researchgate.net

DNA Gyrase and Topoisomerase Inhibition: DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial and anticancer agents.

Novel bacterial type II topoisomerase inhibitors (NBTIs) based on a naphthyridine scaffold have shown potent activity, particularly against S. aureus DNA gyrase. nih.gov These compounds function by stabilizing single-strand DNA cleavage breaks. nih.gov A series of NBTIs with p-halogenated phenyl substitutions demonstrated that such modifications enhance gyrase inhibition and antibacterial potency. nih.gov For example, a derivative with a p-dimethylaminophenyl group was highly active against S. aureus gyrase with an IC50 of 0.067 μM. nih.gov

Derivatives of 1,8-naphthyridine-3-carboxamide have also been reported to intercalate with DNA in the presence of topoisomerase II, leading to selective, replication-dependent DNA damage. enamine.net Furthermore, certain naphthoquinone derivatives act as potent inhibitors of DNA topoisomerase-I (Topo I). One such compound, 6-(1-heptanoyloxyethyl)-DMNQ, displayed a Topo I inhibitory IC50 of 11.5 µM. mdpi.com Oxynitidine derivatives have been identified as dual inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs TOP1-induced DNA damage. nih.gov

Table 1: Enzyme Inhibitory Activity of Naphthyridine Derivatives

| Compound Class | Target Enzyme | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| p-dimethylaminophenyl NBTI | S. aureus DNA Gyrase | 0.067 µM | nih.gov |

| Benzo[h] sigmaaldrich.comnih.govnaphthyridin-2(1H)-one (Torin2) | mTOR Kinase | 250 pM | researchgate.net |

| 6-(1-heptanoyloxyethyl)-DMNQ | DNA Topoisomerase-I | 11.5 µM | mdpi.com |

| Naphthyridinone Derivative | PKMYT1 Kinase | Double-digit nM range | sigmaaldrich.com |

Beyond intracellular enzymes, naphthyridine derivatives can act as antagonists for cell surface receptors. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as orally active tachykinin NK(1) receptor antagonists. nih.gov The NK(1) receptor is involved in neurogenic inflammation and pain pathways. The stereochemistry of these compounds was found to be critical for receptor recognition, with one atropodiastereomer, (aR,9R)-8b, exhibiting an in vitro activity approximately 750-fold higher than its enantiomer. nih.gov This highlights the specific and high-affinity interactions that can be achieved with the naphthyridine scaffold.

A primary mechanism for the anticancer activity of many planar aromatic molecules, including naphthyridines, is their ability to interact directly with nucleic acids. Pyrazolo-naphthyridine derivatives have been shown to bind to DNA through an intercalative mode. This physical insertion between base pairs disrupts the normal function of DNA, interfering with replication and transcription, and can lead to DNA damage, as confirmed by comet assays.

This intercalating ability is sometimes linked to the inhibition of topoisomerase enzymes. For example, some 1,8-naphthyridine-3-carboxamide derivatives intercalate into DNA in the presence of topoisomerase II, which results in the formation of a stable drug-enzyme-DNA complex, causing DNA damage and subsequent cell death. enamine.net The binding affinity of these compounds can be significantly enhanced by substituents. Studies on related naphthothiopheneamides showed that both electron-donating and electron-withdrawing groups can increase DNA intercalation, with binding constants ranging from 35 to 900 x 10³ M⁻¹.

By interacting with key cellular components, naphthyridine derivatives can perturb critical signaling pathways that control cell fate.

WNT Signaling: The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its dysregulation is frequently implicated in cancer. nih.gov While numerous small molecules have been developed to modulate this pathway by targeting components like GSK3β, β-catenin, or tankyrase, direct evidence linking 8-Bromo-1,7-naphthyridin-6-amine or its immediate derivatives to the Wnt pathway is limited in the current scientific literature.

Cell Cycle Arrest: A common consequence of the molecular interactions described above is the arrest of the cell cycle, a key strategy in cancer therapy to halt the proliferation of malignant cells.

Pyrazolo-naphthyridine derivatives have been found to induce G0/G1 phase cell cycle arrest in treated cervical (HeLa) and breast (MCF-7) cancer cells.

Derivatives of 1,8-naphthyridine-3-carboxamide can cause irreversible G2 arrest. enamine.net

Other anticancer compounds, such as certain 14-deoxyandrographolide (B149799) derivatives, have been shown to arrest the cell cycle in the S phase in HCT-116 colon cancer cells. This ability to halt cell cycle progression at different checkpoints (G0/G1, S, or G2/M) indicates that different derivatives can trigger distinct downstream cellular responses, ultimately preventing cancer cells from dividing. nih.gov

Therapeutic Potential and Applications

The diverse molecular mechanisms of naphthyridine derivatives translate into significant therapeutic potential, most notably in the field of oncology.

The 1,7-naphthyridine (B1217170) core and related isomers are prominent in the development of new anticancer agents. The pro-apoptotic and anti-proliferative effects of these compounds have been demonstrated across a wide range of human cancer cell lines.

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity. nih.gov Compound 47 from one such series exhibited IC50 values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic) and K-562 (leukemia) cancer cell lines, respectively. nih.gov Another series of 2-phenyl-1,8-naphthyridine (B10842077) derivatives displayed potent activity against the MCF-7 breast cancer cell line, with several compounds showing IC50 values more potent than the reference drug staurosporine (B1682477) (IC50 = 4.51 µM). For example, compound 10c from this series had an IC50 of 1.47 µM. enamine.net

The anticancer effect is often mediated by the induction of apoptosis (programmed cell death). Pyrazolo-naphthyridine derivatives 5j and 5k were identified as potent pro-apoptotic agents in HeLa and MCF-7 cells, respectively. Their mechanism involves increasing oxidative stress, disrupting the mitochondrial membrane potential, and activating effector caspases-9 and -3/7, which execute the apoptotic program. Similarly, another compound was found to suppress the growth of HCT-116 colon cancer cells by triggering both early and late cellular apoptosis in a concentration-dependent manner.

Table 2: Anticancer Activity of Naphthyridine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-caboxamide (Cpd 47) | MIAPaCa (Pancreatic) | 0.41 µM | nih.gov |

| 1,8-Naphthyridine-3-caboxamide (Cpd 47) | K-562 (Leukemia) | 0.77 µM | nih.gov |

| 1,8-Naphthyridine-C-3'-heteroaryl (Cpd 29) | PA-1 (Ovarian) | 0.41 µM | nih.gov |

| 2-Phenyl-1,8-naphthyridine (Cpd 10c) | MCF-7 (Breast) | 1.47 µM | enamine.net |

| Pyrazolo-naphthyridine (Cpd 5j) | HeLa (Cervical) | Potent Activity | |

| Pyrazolo-naphthyridine (Cpd 5k) | MCF-7 (Breast) | Potent Activity | |

| 1,2-didehydro-8,17-epoxy-3-ox-14-deoxyandrographolide (Cpd 13b) | HCT-116 (Colon) | 7.32 µM |

Anticancer Activity

In Vitro Cytotoxicity Studies

The cytotoxic potential of naphthyridine derivatives has been evaluated against a variety of human cancer cell lines. A study on a series of naphthyridine derivatives assessed their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay. nih.gov The IC50 values for the synthesized compounds ranged widely, from 0.7 µM to 172.8 µM in HeLa cells, 0.1 µM to 102.9 µM in HL-60 cells, and 2.7 µM to 124.6 µM in PC-3 cells. nih.gov However, this study did not specifically include this compound.

Currently, there is no specific data available in the reviewed literature regarding the in vitro cytotoxicity of this compound or its direct derivatives against HGC-27 (gastric cancer) and MIAPaCa-2 (pancreatic cancer) cell lines.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) | HGC-27 IC50 | MIAPaCa-2 IC50 |

| Naphthyridine Derivatives nih.gov | 0.7 - 172.8 | 0.1 - 102.9 | 2.7 - 124.6 | Data Not Available | Data Not Available |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In Vivo Antitumor Efficacy

As of the latest review of scientific literature, no studies detailing the in vivo antitumor efficacy of this compound or its derivatives have been identified.

Antimicrobial Activity

The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogens.

Activity against Resistant Bacterial Strains

Research has indicated that modifications to the naphthyridine ring, such as the introduction of a bromine atom, can enhance antibacterial activity. For instance, a study on 7-methyl-1,8-naphthyridinone derivatives showed that brominated versions exhibited potent activity, particularly against resistant strains of Bacillus subtilis. nih.gov Furthermore, certain 1-cyclopropyl-6-fluoro-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives have displayed significant antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae. nih.gov However, specific data on the activity of this compound against resistant bacterial strains is not available.

Synergistic Effects with Existing Antibiotics

Studies have explored the potential of 1,8-naphthyridine derivatives to act in synergy with existing antibiotics, which could help combat antibiotic resistance. One investigation revealed that certain 1,8-naphthyridine derivatives, while not possessing intrinsic antibacterial activity, could potentiate the effects of fluoroquinolones against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa. nih.gov Another study showed that 1,8-naphthyridinesulfonamides could reduce the minimum inhibitory concentration (MIC) of norfloxacin (B1679917) against multidrug-resistant bacteria. nih.gov There is currently no specific research on the synergistic effects of this compound with other antibiotics.

Anti-inflammatory and Analgesic Properties

The 1,8-naphthyridine scaffold has been investigated for its anti-inflammatory and analgesic potential. A study focused on a series of substituted 5-amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govmdpi.comnaphthyridine-6-carboxamides, which demonstrated very interesting anti-inflammatory properties in rats. nih.gov Some compounds in this series also exhibited significant analgesic activity in mice. nih.gov Despite these findings for related structures, there is no direct evidence in the reviewed literature concerning the anti-inflammatory or analgesic properties of this compound.

Neuroprotective and Neurological Applications

Derivatives of 1,8-naphthyridine have shown potential for applications in treating neurological disorders. nih.gov The broad biological activity of this class of compounds has led to investigations into their utility for conditions such as Alzheimer's disease, multiple sclerosis, and depression. nih.gov However, specific studies on the neuroprotective and neurological applications of this compound are not present in the current body of scientific literature.

Cardiovascular Effects (e.g., Cardiotonic, Antiarrhythmic, Antihypertensive)

The naphthyridine scaffold has been explored for its potential cardiovascular effects. While direct studies on this compound are limited, research on related isomers provides valuable data. A series of 1,8-naphthyridine derivatives were synthesized and investigated for antihypertensive activity. nih.gov Several of these compounds demonstrated significant vasodilator effects. For example, specific derivatives showed potent activity with pIC₅₀ values (a measure of potency) greater than 5, with one compound reaching a pIC₅₀ of 6.92. nih.gov

The mechanism of this vasorelaxant activity was also probed. Some of the active compounds were identified as potential inhibitors of guanylate cyclase, while others appeared to act as activators of ATP-sensitive potassium channels. nih.gov These findings suggest that the naphthyridine core can be a valuable template for designing novel antihypertensive agents with specific mechanisms of action. Although this research was conducted on the 1,8-naphthyridine isomer, it highlights a potential area of pharmacological activity for other isomers like 1,7-naphthyridine.

Table 2: Antihypertensive Potency of Selected 1,8-Naphthyridine Derivatives

| Compound ID | pIC₅₀ | Potential Mechanism | Reference |

|---|---|---|---|

| 22 | >5 | Guanylate-cyclase inhibition / K⁺ channel activation | nih.gov |

| 23 | 6.92 | Guanylate-cyclase inhibition / K⁺ channel activation | nih.gov |

| 27 | >5 | Not specified | nih.gov |

| 28 | >5 | Guanylate-cyclase inhibition | nih.gov |

| 29 | >5 | Guanylate-cyclase inhibition | nih.gov |

| 47 | >5 | Guanylate-cyclase inhibition | nih.gov |

| 48 | >5 | Not specified | nih.gov |

Other Biological Activities (e.g., Antiallergic, Bronchodilator, Diuretic, Gastric Antisecretory, Antioxidant)

The naphthyridine class of compounds is known for a wide spectrum of biological activities beyond antiparasitic and cardiovascular effects. nih.govresearchgate.net Naphthyridine derivatives have been widely investigated for their anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com For example, certain derivatives have been shown to inhibit topoisomerase II, an important target in cancer therapy, and exhibit potent cytotoxic activity against various cancer cell lines. nih.gov However, specific research detailing the antiallergic, bronchodilator, diuretic, gastric antisecretory, or antioxidant activities of this compound or its immediate derivatives is not extensively covered in the available literature. The broad bioactivity of the naphthyridine scaffold suggests that these are plausible areas for future investigation.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds and understanding the chemical features necessary for biological activity. For this compound and its analogues, SAR studies have focused on the key substituents and the core ring system.

Impact of Bromine Substitution on Biological Activity

The presence and position of a bromine atom on the naphthyridine ring can significantly influence pharmacological activity. In a study of 1,8-naphthyridinone derivatives designed as DNA-gyrase inhibitors, the introduction of a bromine atom at the C-6 position was found to enhance antibacterial activity against B. subtilis. mdpi.com This suggests that the electronegative and bulky nature of the bromine atom can contribute favorably to binding interactions with the target enzyme. Similarly, the potent antimalarial activity of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol derivatives highlights the importance of the bromine substituent in that specific scaffold. nih.gov These findings indicate that the 8-bromo substitution in the 1,7-naphthyridine series is likely a critical determinant of its biological profile.

Role of the 6-Amino Group in Receptor Binding or Enzyme Inhibition

The amino group is a common feature in many bioactive molecules, often acting as a hydrogen bond donor or acceptor, or as a basic center that can engage in ionic interactions. In the context of naphthyridines, the amino group is frequently crucial for activity. For example, the antibacterial drug Trovafloxacin, a naphthyridine derivative, features a critical amino group within its structure that contributes to its potent inhibition of bacterial DNA synthesis. nih.gov In studies of 1,5-naphthyridines as antimalarials, the addition of basic nitrogen-containing groups (amines) was observed to enhance activity. acs.org This is consistent with the general observation that basic amines can improve the antimalarial efficacy of various chemical scaffolds. acs.org Therefore, the 6-amino group of this compound is predicted to play a significant role in its interactions with biological targets, likely through hydrogen bonding or by acting as a key recognition element.

Influence of Naphthyridine Ring System Modifications

Modifications to the core naphthyridine ring system have been shown to have a profound impact on biological activity. Research has demonstrated that altering the substitution pattern or even converting the naphthyridine ring into a similar heterocyclic system can increase the cytotoxic activity of these compounds against cancer cells. nih.gov For instance, SAR studies on a series of cytotoxic naphthyridines revealed that the C-1 NH and C-4 carbonyl groups were important for activity. nih.gov

In a different context, the development of NK(1) receptor antagonists based on a 1,7-naphthyridine-6-carboxamide scaffold showed that creating cyclic analogues by modifying the ring structure significantly impacted their antagonistic activity. nih.gov Conversely, in the development of RXR agonists, the incorporation of a nitrogen atom to form an octahydrobenzo[h] nih.govacs.orgnaphthyridine system was found to be detrimental to activity, indicating that such modifications are not universally beneficial and are highly dependent on the specific biological target. acs.org These studies collectively show that the integrity and specific isomeric form of the naphthyridine ring are critical, and even minor modifications can lead to substantial changes in pharmacological effects.

Effects of Substituents at Other Positions on Efficacy and Selectivity

The strategic placement of substituents at various positions on the 1,7-naphthyridine scaffold, beyond the primary points of modification, plays a crucial role in fine-tuning the biological efficacy and selectivity of its derivatives. Research has demonstrated that even seemingly minor alterations to the core structure can lead to significant changes in activity, influencing everything from antibacterial potency to kinase inhibition.

For instance, in the context of antibacterial agents, the introduction of a bromine atom at the C-6 position of the 1,8-naphthyridinone scaffold has been shown to enhance antibacterial activity. nih.gov This is exemplified by brominated derivatives that exhibited potent inhibitory effects against B. subtilis and its resistant strains. nih.gov The presence of a fluorine atom is another critical substituent that significantly boosts antibacterial efficacy. researchgate.net For example, 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have displayed excellent activity against Gram-positive bacteria, comparable to established antibiotics like ciprofloxacin. nih.gov

Furthermore, the nature of the substituent at the 1-position is essential for antibacterial action, with smaller alkyl groups generally leading to better efficacy. researchgate.net An aryl group at this position, particularly a 2,4-difluorophenyl group, has also been found to confer optimal potency. researchgate.net Conversely, the addition of substituents at the 2-position tends to significantly decrease activity. researchgate.net However, positions 5, 6, 7, and 8 of the fused rings can be substituted with beneficial outcomes. researchgate.net Notably, piperazinyl and 3-aminopyrrolidinyl groups at position 7 have been shown to improve activity against Gram-negative bacteria like P. aeruginosa. researchgate.net

In the realm of kinase inhibitors, specifically targeting p38α MAP kinase, the N-oxide oxygen was identified as a key determinant for both activity and selectivity against other related kinases. nih.gov This highlights the importance of specific heteroatom substitutions within the naphthyridine framework.

The table below summarizes the observed effects of various substituents at different positions on the biological activity of naphthyridine derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| C-1 | Small alkyl groups (e.g., ethyl) | Essential for antibacterial activity, generally better efficacy. | researchgate.netwikipedia.org |

| C-1 | 2,4-difluorophenyl | Provides optimal antimicrobial efficacy. | researchgate.net |

| C-2 | Various | Addition of substituents significantly declines antibacterial activity. | researchgate.net |

| C-5, C-6, C-7, C-8 | Various | Can be substituted with excellent resulting activity. | researchgate.net |

| C-6 | Bromine | Enhanced antibacterial activity. | nih.gov |

| C-6 | Fluorine | Significantly enhances antibacterial activity. | nih.govresearchgate.net |

| C-7 | Piperazinyl, 3-aminopyrrolidinyl | Better activity against Gram-negative bacteria. | researchgate.net |

| N-1 | N-oxide | Essential for p38α MAP kinase inhibitory activity and selectivity. | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations (Hypothetical)

The potential of this compound and its derivatives as therapeutic agents is intrinsically linked to their pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this exact compound is limited, we can extrapolate hypothetical considerations based on the broader class of naphthyridine derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Absorption: The oral bioavailability of naphthyridine derivatives can be influenced by their physicochemical properties, such as solubility and lipophilicity. For instance, the parent compound, nalidixic acid, a 1,8-naphthyridine derivative, is absorbed orally. wikipedia.org However, poor solubility is a common challenge for many new molecular entities and can limit oral absorption. nih.gov The introduction of polar substituents, as seen in some antileishmanial 8-hydroxynaphthyridines, aimed to improve aqueous solubility. acs.org Therefore, the bromine and amine groups on this compound will significantly influence its absorption characteristics.

Distribution: Once absorbed, the distribution of the compound throughout the body will depend on factors like plasma protein binding and tissue permeability. Nalidixic acid, for example, exhibits high protein binding (90%). wikipedia.org The distribution of this compound derivatives would likely be influenced by the nature of their substituents, which can affect their ability to cross biological membranes and accumulate in specific tissues.

Metabolism: Hepatic metabolism is a primary route of elimination for many drugs, and naphthyridine derivatives are no exception. The liver's microsomal enzymes can introduce modifications to the molecule, preparing it for excretion. For example, some 8-hydroxynaphthyridine derivatives have been shown to have low stability in mouse liver microsomes, indicating susceptibility to metabolic breakdown. acs.org The bromine atom on the this compound core could be a site for metabolic dehalogenation, and the amine group could undergo various conjugation reactions.

Excretion: The final elimination of the compound and its metabolites is typically through renal or fecal routes. The elimination half-life of nalidixic acid is significantly longer in cases of renal impairment, highlighting the importance of kidney function in its clearance. wikipedia.org The excretion profile of this compound would be dependent on the properties of its metabolites.

Bioavailability Enhancement Strategies (if applicable)

Given that poor solubility can be a significant hurdle for the oral bioavailability of drug candidates, various formulation strategies can be employed to overcome this challenge. nih.gov These techniques aim to increase the dissolution rate and/or the solubility of the compound. nih.gov

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution. nih.gov Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles stabilized by a surfactant, is one such approach. nih.gov

Solid Dispersions: Amorphous solid dispersions involve dispersing the drug in a carrier matrix at the molecular level. This can be achieved through methods such as spray drying, hot-melt extrusion, and co-precipitation. nih.gov

Complexation: The formation of complexes with cyclodextrins or other polymers can enhance the solubility of poorly soluble drugs. nih.gov

Lipid-Based Formulations: Encapsulating the drug in lipid-based delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve absorption by presenting the drug in a solubilized form to the gastrointestinal tract. nih.gov

Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rate. nih.gov

By applying these strategies, it may be possible to enhance the oral bioavailability of this compound and its derivatives, thereby improving their potential as therapeutic agents.

Future Directions and Emerging Research Avenues for 8 Bromo 1,7 Naphthyridin 6 Amine

Development of Targeted Therapies

The 1,7-naphthyridine (B1217170) core is a recognized privileged scaffold in the design of kinase inhibitors and other targeted therapies. The strategic placement of the bromo and amino functional groups on 8-Bromo-1,7-naphthyridin-6-amine provides a valuable starting point for the synthesis of libraries of derivatives aimed at specific biological targets.

The bromine atom at the 8-position can be readily displaced or utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the naphthyridine core to optimize interactions with the binding sites of target proteins. The amino group at the 6-position can be acylated, alkylated, or used as a handle for further functionalization, enabling the modulation of the compound's physicochemical properties and biological activity.

One area of significant potential is the development of kinase inhibitors. Naphthyridine derivatives have shown activity against various kinases, and the this compound scaffold could be exploited to design potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases. For instance, derivatives could be designed to target the ATP-binding site of kinases, with the naphthyridine core acting as a hinge-binding motif.

| Targeted Therapy Approach | Potential Application | Rationale |

| Kinase Inhibitors | Oncology, Inflammatory Diseases | The 1,7-naphthyridine scaffold can mimic the hinge-binding region of ATP in kinases. |

| Bromodomain Inhibitors | Cancer, Inflammation | The bromo- and amino- groups can be modified to interact with the acetyl-lysine binding pocket of bromodomains. |

| G-Protein Coupled Receptor (GPCR) Modulators | Neurological Disorders, Metabolic Diseases | The versatile chemistry of the scaffold allows for the synthesis of diverse ligands to target various GPCRs. |

Exploration of Novel Biological Targets

Beyond well-established target classes like kinases, the unique chemical properties of this compound make it an attractive tool for exploring novel biological targets. High-throughput screening of libraries derived from this scaffold against a wide range of cellular assays could lead to the identification of compounds with novel mechanisms of action.

Phenotypic screening, where compounds are tested for their effects on cell morphology, proliferation, or other observable characteristics, can be a powerful approach to uncover new biology. A hit from such a screen, derived from this compound, could then be used as a chemical probe to identify its molecular target through techniques like affinity chromatography or proteomics.

The planarity of the naphthyridine ring system also suggests potential for intercalation with DNA or RNA, or for binding to the surface of proteins involved in protein-protein interactions. These underexplored possibilities represent exciting avenues for future research.

Application in Chemical Biology Probes

The development of chemical biology probes is essential for dissecting complex biological processes. This compound can serve as a versatile platform for the design of such probes. For example, the amino group can be functionalized with a fluorophore to create a fluorescent probe for visualizing cellular structures or tracking the localization of a target protein. A study on a 1,8-naphthyridine-based fluorescent probe demonstrated the potential of this heterocyclic system for sensing amines and proteins in aqueous media, suggesting that similar applications could be developed for the 1,7-naphthyridine isomer. nih.gov

Furthermore, the bromine atom can be replaced with a photoaffinity labeling group or a clickable handle for use in target identification and validation studies. The ability to readily modify the scaffold allows for the creation of a suite of probes with different functionalities, all based on the same core structure.

| Probe Type | Potential Application | Key Feature |

| Fluorescent Probes | Bioimaging, Target Localization | Attachment of a fluorophore to the amino group. |

| Affinity-Based Probes | Target Identification | Immobilization of the compound on a solid support via the amino or bromo position. |

| Photoaffinity Probes | Covalent labeling of target proteins | Incorporation of a photoreactive group in place of the bromine atom. |

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic potential of derivatives of this compound, their integration with advanced drug delivery systems is a promising area of investigation. For instance, the amino group could be used to conjugate the molecule to nanoparticles, liposomes, or antibody-drug conjugates (ADCs) for targeted delivery to diseased tissues, thereby increasing efficacy and reducing off-target side effects.

The functionalization of the naphthyridine core could also be tailored to improve its pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for effective drug delivery. While specific research on the integration of this compound with such systems is currently limited, the principles of amine functionalization for drug delivery are well-established and could be applied to this scaffold.

Investigation of Natural Product Analogs and Biosynthesis

Nature is a rich source of complex molecules with potent biological activities. Several naturally occurring alkaloids feature a naphthyridine core, highlighting the biological relevance of this scaffold. nih.gov For example, Veranamine, a brominated benzo[c] acs.orgrsc.orgnaphthyridine isolated from a marine sponge, exhibits neurological activity. nih.gov The synthesis of analogs of natural products like lophocladine, a 2,7-naphthyridine-containing marine alkaloid, has also been explored. acs.org

This compound can serve as a key building block for the synthesis of analogs of these natural products. By systematically modifying the core structure, researchers can explore the structure-activity relationships of these natural products and potentially develop more potent or selective analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 8-Bromo-1,7-naphthyridin-6-amine, and how do their efficiencies compare?

- Methodological Answer : Two main routes are documented:

- Route 1 : Cyclization of 3-cyanomethyl-2-pyridinecarbonitrile (19) using HBr/AcOH at 30°C for 1 hour, yielding 74% .

- Route 2 : C-Arylation of halogenated precursors (e.g., bromo-substituted naphthyridines) via palladium catalysis. For example, this compound undergoes Suzuki-Miyaura coupling with m-nitrophenylboronic acid in toluene/DMF, using Pd(dba)₂ and PPh₃, achieving 90% yield .

- Comparison : Route 2 offers higher yields but requires specialized catalysts, while Route 1 is simpler but less efficient.

Q. What reaction types are commonly observed with this compound?

- Methodological Answer : Key reactions include:

- C-Arylation : Pd-catalyzed coupling with aryl boronic acids to install substituents at the 8-position .

- N-Alkylation/Quaternization : Reactivity at the amino group (e.g., diazotization with trifluoromethanesulfonic acid to form triflate derivatives) .

- Hydrazine Substitution : Reaction with hydrazine hydrate in dioxane under reflux to form 6,8-dihydrazino-1,7-naphthyridine (65% yield) .

Q. How can the purity of this compound be optimized after synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Employ polar aprotic solvents like DMF or acetonitrile. Evidence from analogous compounds (e.g., 8-Methoxy-1,7-naphthyridin-6-amine) suggests achieving >95% purity via these methods .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for diverse aryl group installations?

- Methodological Answer :

- Catalyst Screening : Test Pd(dba)₂, Pd(OAc)₂, or PdCl₂ with ligands like PPh₃ or XPhos to improve coupling efficiency.

- Solvent Effects : Compare toluene, DMF, or THF; DMF often enhances solubility of polar boronic acids .

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify side products (e.g., debromination).

Q. What factors contribute to contradictory yields in reported reactions involving this compound?

- Methodological Answer : Discrepancies arise from:

- Catalyst Loading : Higher Pd(dba)₂ concentrations (e.g., 5 mol%) in C-arylations improve yields vs. lower amounts .

- Substrate Purity : Trace moisture or oxygen degrades Pd catalysts, reducing efficiency.

- Reaction Time : Prolonged heating (e.g., >4 hours) may lead to decomposition, as seen in hydrazine reactions .

Q. How does the amino group at the 6-position influence the reactivity of this compound in competing reactions?

- Methodological Answer :

- Steric Effects : The amino group can hinder bulky substituents at the 8-position during coupling.

- Electronic Effects : Electron-donating NH₂ stabilizes intermediates in Pd-catalyzed reactions but may reduce electrophilicity at C8. Control experiments with protected amines (e.g., acetylated derivatives) can isolate electronic contributions .

Q. What strategies are effective for synthesizing and characterizing this compound derivatives for biological screening?

- Methodological Answer :

- Derivatization : Introduce substituents via cross-coupling or alkylation, followed by purification (e.g., 8-m-nitrophenyl-1,7-naphthyridin-6-amine) .

- Characterization : Use / NMR to confirm substitution patterns and LC-MS for purity. For example, diazotization products show distinct NMR signals for triflate groups .

Key Considerations for Experimental Design

- Contradiction Resolution : Replicate literature protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents) to validate yields .

- Advanced Applications : Explore the compound’s utility in synthesizing naphthyridine-based pharmacophores, such as acetylcholinesterase inhibitors or ellipticine analogs .